molecular formula C13H10N2S B047941 Dibenzo[b,f][1,4]thiazepin-11-amine CAS No. 5786-26-5

Dibenzo[b,f][1,4]thiazepin-11-amine

Cat. No. B047941
CAS RN: 5786-26-5
M. Wt: 226.3 g/mol
InChI Key: HTGHLKRKXHUWOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives involves several key methodologies. One approach reported the efficient synthesis through intramolecular aromatic denitrocyclization, starting from 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides, leading to the formation of primary amines and their subsequent transformation into amides by acylation (Smirnov et al., 2007). Another method includes a facile and efficient metal-free synthesis via Smiles rearrangement, achieving excellent yields (Zhao et al., 2013).

Molecular Structure Analysis

The molecular structure of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives has been characterized through various analytical techniques. X-ray crystal analysis confirmed the structure of synthesized derivatives, highlighting the importance of intramolecular hydrogen bonds in stabilizing the crystal structure (Du & Wu, 2020).

Chemical Reactions and Properties

Dibenzo[b,f][1,4]thiazepin-11-amine derivatives undergo various chemical reactions, including aminolysis and Bischler-Napieralski ring closure, to yield neuroleptics in the series of 11-amino substituted dibenzo[b,f]-1, 4-thiazepine (Schmutz et al., 1967). Additionally, these compounds have been explored for their antimicrobial activities against gram-positive and gram-negative bacteria, showing significant activity (Tailor et al., 2014).

Physical Properties Analysis

Research on the physical properties of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives focuses on their synthesis and potential applications rather than detailed physical characterization. The efficient synthesis methods and high yields suggest that these compounds have stable physical properties conducive to further chemical manipulations and studies.

Chemical Properties Analysis

The chemical properties of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives are exemplified by their reactivity and potential bioactivity. These compounds are versatile intermediates in the synthesis of various neuroleptic and psychotropic agents, with the ability to undergo nucleophilic substitution reactions and form stable heterocyclic compounds (Ueda & Umio, 1975). Their chemical versatility is also shown in the development of novel anticancer compounds, demonstrating the broad spectrum of chemical reactivity and potential pharmacological applications (Gudisela et al., 2017).

Scientific Research Applications

  • Chemistry and Crystallography

    • The compound Dibenzo[b,f][1,4]thiazepin-11-yl-diethyl-amine has been studied in the field of chemistry and crystallography .
    • The thiazepine ring in the compound adopts a boat conformation and the dihedral angle between the benzene rings is 75.92 (5) , resulting in a butterfly-like conformation .
    • In the crystal, molecules are connected via weak C aromatic —H N contacts involving the imine N atom as acceptor and through a quite short C—H interaction .
  • Medicine and Pharmacology

    • Dibenzo[b,f][1,4]thiazepin-11-amine derivatives have a broad spectrum of medical applications .
    • Its derivatives are used to treat schizophrenia and also find applications as neuroleptics, antidepressants .
  • Organic Synthesis

    • A method has been developed for the synthesis of a small library of dibenzo [b,f] [1,4]thiazepin-11 (10H)-ones via Smiles rearrangement .
    • Compounds were obtained in excellent isolated yields (70%-92%) under metal-free conditions .
  • Pharmaceutical Chemistry

    • Dibenzo[b,f][1,4]thiazepin-11-amine derivatives have been reported to possess H1-antihistaminic properties . These compounds could potentially be used in the treatment of allergies and other conditions where antihistamines are beneficial .
  • Material Science

    • In the field of material science, the compound has been studied for its unique structural properties . The molecules are connected via weak C aromatic —H N contacts involving the imine N atom as acceptor and through a quite short C—H π interaction . The resulting molecular chains propagate along the c-axis direction .
  • Synthetic Chemistry

    • In synthetic chemistry, the compound has been used in the development of new synthetic strategies . For example, intramolecular recyclization products such as ethyl 5,11-dihydrodibenzo[b,e][1,4]thiazepin-11-ylacetate were produced in excellent yields (~97%) under reflux in ethanol in the presence of SnCl2 .
  • Antibacterial Research

    • Thiazole-based hybrids, which include structures similar to Dibenzo[b,f][1,4]thiazepin-11-amine, have been developed as DNA gyrase inhibitors .
    • These compounds have shown remarkable antibacterial efficacy, with some derivatives demonstrating outstanding in vitro inhibitory efficacy against E. coli .
  • Radiolabeling and Drug Development

    • Dibenzo[b,f][1,4]thiazepin-11-amine has been used in the synthesis of radiolabeled compounds .
    • For example, it has been used in the preparation of a carbon-14 analog of 2-[2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol, a process important in drug development and pharmacokinetic studies .
  • Cardiovascular Disease Treatment

    • Compounds with structures similar to Dibenzo[b,f][1,4]thiazepin-11-amine, such as tetrahydrobenzo[b]azepines, have been found in a variety of medicines used in the treatment of cardiovascular disease .

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

benzo[b][1,4]benzothiazepin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGHLKRKXHUWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[b,f][1,4]thiazepin-11-amine

CAS RN

5786-26-5
Record name Dibenzo(b,f)(1,4)thiazepin-11-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIBENZO(B,F)(1,4)THIAZEPIN-11-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NHF6LM7CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MV Gondaliya - 2017 - wjpr.s3.ap-south-1.amazonaws.com
Looking to the interesting therapeutic activities of pyrazolines, it was considered worthwhile to synthesized compound bearing N-{[4’-(5”-aryl-1”-phenyl-1-pyrazol-3”-yl}-dibenzo [b, f][1, 4…
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
JB Feng, XF Wu - Green Chemistry, 2015 - pubs.rsc.org
An interesting base-promoted protocol for the synthesis of dibenzo[b,f][1,4]oxazepin-11-amines and quinazolinimines has been developed. Started from commercially available 2-…
Number of citations: 24 pubs.rsc.org
F Fang, S Jiang, H Lei, S Chen… - The Journal of Organic …, 2021 - ACS Publications
A convenient and efficient strategy for the synthesis of dibenzoxazepinamines and dibenzothiazepinamines has been developed. This three-component approach started from 2-…
Number of citations: 3 pubs.acs.org
MV Gondaliya, DM Purohit - 2018 - … for Research in Applied Science & …
Number of citations: 0

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